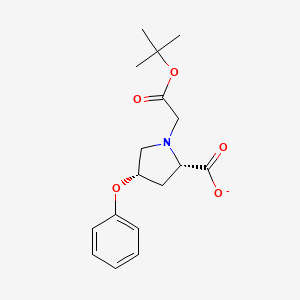
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is a chiral compound widely used in organic synthesis and pharmaceutical research. It is characterized by its pyrrolidine ring, which is substituted with a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable due to its stereochemistry, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid derivative.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, efficiency, and cost-effectiveness. Flow microreactor systems are often employed to enhance reaction efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials
Wirkmechanismus
The mechanism of action of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(2S,4R)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate: This compound differs in its stereochemistry, which can significantly impact its reactivity and biological activity.
Methyl(2S,4S)-N-boc-4-methoxy-2-pyrrolidinecarboxylate: The methoxy group replaces the phenoxy group, leading to different chemical properties and applications.
Methyl(2S,4S)-N-boc-4-hydroxy-2-pyrrolidinecarboxylate: The hydroxy group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity .
Uniqueness
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the phenoxy group, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C17H22NO5- |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(2S,4S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-15(19)11-18-10-13(9-14(18)16(20)21)22-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,21)/p-1/t13-,14-/m0/s1 |
InChI-Schlüssel |
PVLIINNDDQXEJT-KBPBESRZSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)CN1C[C@H](C[C@H]1C(=O)[O-])OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CC(CC1C(=O)[O-])OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


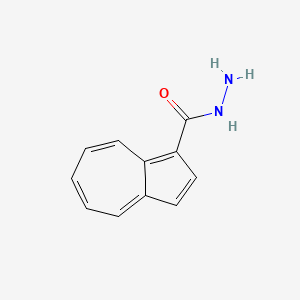
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
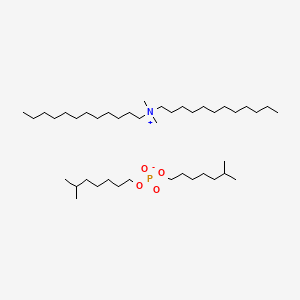
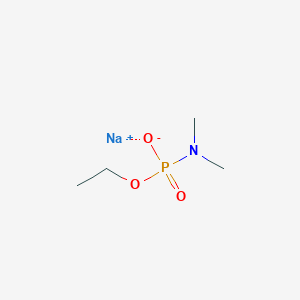
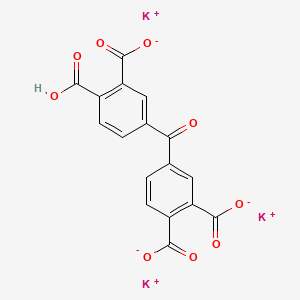
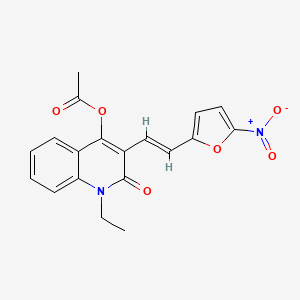
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
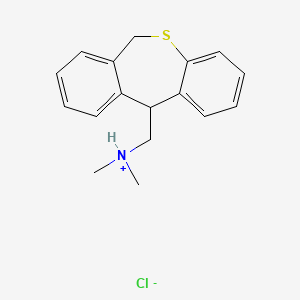
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
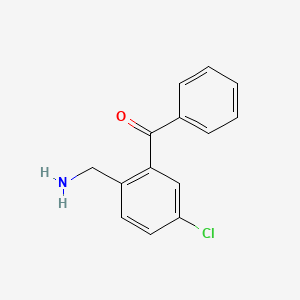
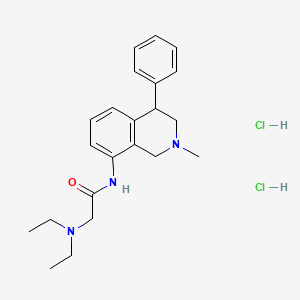
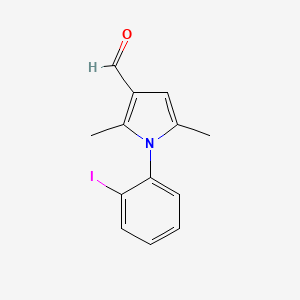

![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
